molecular formula C13H14O B8145879 1-Ethyl-3-methoxynaphthalene

1-Ethyl-3-methoxynaphthalene

Cat. No.: B8145879
M. Wt: 186.25 g/mol
InChI Key: CQYQLIFPOLWLTH-UHFFFAOYSA-N
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Description

1-Ethyl-3-methoxynaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of an ethyl group at the first position and a methoxy group at the third position on the naphthalene ring. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings, and are known for their interesting structures and diverse biological properties .

Preparation Methods

The synthesis of 1-Ethyl-3-methoxynaphthalene can be achieved through various synthetic routes. One common method involves the alkylation of 3-methoxynaphthalene with ethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product . Industrial production methods may involve similar alkylation processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-3-methoxynaphthalene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogenation catalysts for reduction, and nitrating or sulfonating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methoxynaphthalene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Ethyl-3-methoxynaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-Ethyl-3-methoxynaphthalene can be compared with other similar naphthalene derivatives, such as:

Properties

IUPAC Name

1-ethyl-3-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-10-8-12(14-2)9-11-6-4-5-7-13(10)11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYQLIFPOLWLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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